molecular formula C9H6FNO B1439346 8-Fluoroisoquinolin-1-ol CAS No. 444898-84-4

8-Fluoroisoquinolin-1-ol

Cat. No. B1439346
M. Wt: 163.15 g/mol
InChI Key: HPZLBFWUSRABGH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Quinoline, a compound structurally similar to 8-Fluoroisoquinolin-1-ol, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The exact molecular structure of 8-Fluoroisoquinolin-1-ol is not provided in the search results.


Physical And Chemical Properties Analysis

8-Fluoroisoquinolin-1-ol is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Fluorescence and Metal Ion Detection : 8-Hydroxyquinoline, a related compound, shows promise in detecting and analyzing metal ions due to its fluorogenic properties when complexed with metal ions. This characteristic is utilized in the fabrication of organic light-emitting diodes and the detection of metal ions in various media (Park et al., 2016).

  • Synthesis and Drug Candidate Building Blocks : 8-Fluoro-3,4-dihydroisoquinoline has been synthesized and used as a starting compound for creating potential central nervous system drug candidates. Its ability to transform into various derivatives makes it a versatile building block in medicinal chemistry (Hargitai et al., 2018).

  • Corrosion Detection : 8-Hydroxyquinoline has been successfully used as an indicator for corrosion detection. Its incorporation into coatings allows for the early detection of corrosion in metals, highlighting its importance in materials science (Roshan et al., 2018).

  • Antimicrobial and Antifungal Activities : Compounds containing the 8-hydroxyquinoline nucleus, like 8-Fluoroisoquinolin-1-ol, have shown a wide range of biological activities, including antimicrobial and antifungal effects. These properties make them potential candidates for drug development (Saadeh et al., 2020).

  • Selective Fluorescence Probes : 8-Hydroxyquinoline derivatives have been used as selective and sensitive fluorescence probes for metal ions like Cd2+ in water and living cells, demonstrating their utility in environmental and biological monitoring (Dai et al., 2017).

  • Photophysical Properties in Luminescent Devices : 8-Hydroxyquinoline derivatives have shown promising applications in luminescent devices. Their ability to form luminescent complexes and exhibit significant emission quantum yields suggests potential in materials science and optoelectronics (Jarzembska et al., 2017).

properties

IUPAC Name

8-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZLBFWUSRABGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroisoquinolin-1-ol

CAS RN

444898-84-4
Record name 8-fluoro-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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